2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound also contains a triazole ring and has similar applications in medicinal chemistry.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are used in various scientific and industrial applications.
Uniqueness
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide is unique due to its specific structure, which includes both an amino group and a triazole ring.
Eigenschaften
Molekularformel |
C8H15N5O |
---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C8H15N5O/c1-8(10,7(9)14)3-2-4-13-6-11-5-12-13/h5-6H,2-4,10H2,1H3,(H2,9,14) |
InChI-Schlüssel |
ISPHVGDHMJTLKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1C=NC=N1)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.